Cyclopropyl(3-nitrophenyl)methanone
Overview
Description
Cyclopropyl(3-nitrophenyl)methanone is an organic compound with the chemical formula C10H9NO3. It is a light yellow solid and is known for its applications in organic synthesis and material science . This compound is characterized by a cyclopropyl group attached to a 3-nitrophenyl methanone moiety, making it a versatile intermediate in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(3-nitrophenyl)methanone is typically synthesized through the reaction of aromatic ketones with nitrating reagents . The specific synthesis steps are complex and require expertise in organic synthetic chemistry. One common method involves the nitration of cyclopropyl methyl ketone, followed by purification and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in cyclopropyl(3-aminophenyl)methanone.
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(3-nitrophenyl)methanone has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals like ciproxifan, a histamine H3-receptor antagonist.
Material Science: The compound is used as a combinatorial scaffold for generating structurally diverse alicyclic compounds.
Medicinal Chemistry: Research has explored its antitubercular and antimalarial properties, with derivatives showing good in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum.
Mechanism of Action
The mechanism of action of cyclopropyl(3-nitrophenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors critical for the survival of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Cyclopropyl(3-nitrophenyl)methanone can be compared with other similar compounds, such as:
Cyclopropyl methyl ketone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroacetophenone: Contains a nitro group on the phenyl ring but lacks the cyclopropyl moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
cyclopropyl-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBSPZKRZGRRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305041 | |
Record name | Cyclopropyl(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-51-3 | |
Record name | 5680-51-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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